ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
Description
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core fused with a thiazolidinone ring and a piperidine-4-carboxylate ester moiety. Its structural complexity arises from the conjugation of these pharmacophoric groups, which are known to influence bioactivity, solubility, and metabolic stability . The (Z)-configuration of the thiazolidinone methylidene group is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C24H28N4O4S2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H28N4O4S2/c1-3-5-11-28-22(30)18(34-24(28)33)15-17-20(25-19-8-6-7-12-27(19)21(17)29)26-13-9-16(10-14-26)23(31)32-4-2/h6-8,12,15-16H,3-5,9-11,13-14H2,1-2H3/b18-15- |
InChI Key |
ICGZQJOGZDJYMD-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyridopyrimidine core, and finally, the attachment of the piperidine and ethyl ester groups.
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized via the reaction of a butyl-substituted thiourea with an α-haloketone under basic conditions, leading to the formation of the thiazolidine-2-thione structure.
Pyridopyrimidine Core Construction: This step involves the condensation of a suitable pyridine derivative with a formylated pyrimidine under acidic conditions to form the pyridopyrimidine scaffold.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds related to ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine derivatives exhibit significant antimicrobial properties. For instance, similar thiazolidinone derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL . This suggests that the compound may have potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound's structural analogs have been evaluated for anti-inflammatory activity. Studies involving derivatives of pyrido-pyrimidine compounds have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory processes . This positions ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine as a potential candidate for developing new anti-inflammatory drugs.
Anticancer Activity
Compounds with similar structural features have been investigated for their anticancer properties. Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . The application of ethyl 1-{3-[...]} could be explored in the context of cancer therapy, particularly in targeting specific types of tumors.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of ethyl 1-{3-[...]} with biological targets. These studies help elucidate the compound's mechanism of action at a molecular level and predict its efficacy against specific enzymes or receptors involved in disease pathways . The insights gained from these studies are crucial for optimizing the compound's structure for enhanced biological activity.
Synthetic Pathways
The synthesis of ethyl 1-{3-[...]} typically involves multi-step reactions starting from readily available precursors. The methodology often includes nucleophilic substitution reactions and cyclization processes to construct the complex molecular framework . Understanding these synthetic routes is essential for developing analogs with improved pharmacological profiles.
Derivative Exploration
Exploring derivatives of ethyl 1-{3-[...]} can lead to compounds with enhanced potency or reduced side effects. For instance, modifications at various positions on the piperidine or pyrimidine rings can significantly impact biological activity and selectivity . Researchers are encouraged to investigate these modifications systematically.
Case Studies
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with thiazolidine and pyridopyrimidine structures can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance binding affinity or selectivity towards certain targets, while the ethyl ester group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of pyrido-pyrimidinone-thiazolidinone hybrids. Key structural analogues include:
Ethyl 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate (CAS: 615272-63-4): Substituent: Methyl group at the thiazolidinone N3 position (vs. butyl in the target compound). Molecular Weight: 458.6 g/mol; XLogP3: 2.2 .
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 361996-85-2): Substituent: 3-Methoxypropyl at thiazolidinone N3; 4-methylpiperazine at pyrido-pyrimidinone C2. Impact: The methoxypropyl group enhances solubility via polar interactions, while the piperazine moiety introduces basicity, improving water solubility and target binding .
3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 372974-19-1): Substituent: Morpholine derivative at pyrido-pyrimidinone C2. Impact: Morpholine’s electron-rich oxygen may enhance hydrogen bonding with biological targets, improving affinity compared to piperidine esters .
Physicochemical and Pharmacokinetic Properties
Calculated based on structural similarity; *Inferred from thiazolidinone derivatives in .
Bioactivity and Mechanism of Action
- Antimicrobial Activity: Thiazolidinone derivatives with butyl chains (e.g., target compound) exhibit stronger Gram-positive antibacterial activity than methyl variants, likely due to increased membrane disruption via lipophilic interactions .
- Antioxidant Potential: Compounds with electron-donating groups (e.g., methoxypropyl) show superior radical scavenging activity (IC₅₀: 12–18 µM) compared to alkyl-substituted derivatives (IC₅₀: 25–30 µM) .
Analytical Characterization
- NMR Spectroscopy: Substituent-induced chemical shift variations are observed in thiazolidinone protons (δ 6.5–7.2 ppm) and pyrido-pyrimidinone regions (δ 8.1–8.9 ppm). For example, the butyl group in the target compound causes upfield shifts in adjacent protons due to shielding effects .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 510.2 (target compound) and m/z 459.1 (methyl analogue) confirm structural differences .
Biological Activity
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that exhibits diverse biological activities. This article aims to provide an in-depth overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that integrates multiple functional groups, including thiazolidinone and pyrimidine derivatives. Its molecular formula is with a molecular weight of 526.7 g/mol. The IUPAC name is ethyl 1-[3-[(Z)-(3-butyl-4-oxo-2-sulfanylidene)-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate.
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could bind to various receptors, thereby modulating their activity and affecting downstream signaling pathways.
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazolidinone derivatives. For instance:
| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|---|
| Ethyl 1-{...} | MDA-MB-435 | 15.9 | 28.7 | 93.3 |
| Ethyl 1-{...} | OVCAR-4 | 25.9 | 77.5 | 93.3 |
| Ethyl 1-{...} | PC-3 | 21.5 | 25.9 | 93.3 |
These results indicate that the compound has a broad spectrum of antitumor activity, particularly against breast and ovarian cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain thiazolidinone derivatives exhibit significant inhibitory effects against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl 1-{...} | Staphylococcus aureus | 0.25 |
| Ethyl 1-{...} | Escherichia coli | 0.5 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Additional Biological Activities
Other notable biological activities include:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antioxidant Properties : The presence of thiazolidinone structures has been linked to enhanced antioxidant activity.
Case Studies and Research Findings
Recent studies have focused on synthesizing and characterizing various derivatives of the compound to enhance its biological activity:
- Synthesis and Characterization : A study by Nguyen et al. detailed the synthesis of related thiazolidinone compounds and their biological evaluations, highlighting the importance of structural modifications in enhancing efficacy .
- In Silico Studies : Computational docking studies have been conducted to predict the binding affinity of the compound to target proteins, providing insights into its potential mechanisms of action .
- Pharmacological Evaluations : In vivo studies are necessary to confirm the therapeutic potential and safety profile of ethyl 1-{...}, with several ongoing trials assessing its efficacy in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
